molecular formula C9H9N3O2 B2386796 Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate CAS No. 1823887-69-9

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2386796
CAS No.: 1823887-69-9
M. Wt: 191.19
InChI Key: DKMXEQSFNBNHNI-UHFFFAOYSA-N
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Description

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic organic compound with the molecular formula C9H9N3O2 and a molecular weight of 191.19 g/mol . Its CAS number is 1823887-69-9 . This compound features an ester functional group, making it a versatile building block or intermediate in organic synthesis and medicinal chemistry research. The structural framework of imidazopyrimidine is of significant interest in pharmaceutical development, as related heterocyclic scaffolds like imidazo[1,2-a]pyridine and pyrazolo[1,5-a]pyrimidine are known for a broad spectrum of biological activities . While specific biological data and research applications for this exact compound are not extensively reported in the available literature, its core structure suggests potential as a key intermediate for constructing more complex molecules. Researchers value such compounds for exploring structure-activity relationships (SAR) and developing novel bioactive substances. Related analogues have been investigated as protein kinase inhibitors, which play a critical role in targeted cancer therapy, and as inhibitors for infectious diseases . This product is intended For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

ethyl imidazo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-14-9(13)8-11-6-7-10-4-3-5-12(7)8/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMXEQSFNBNHNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C2N1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823887-69-9
Record name ethyl imidazo[1,5-a]pyrimidine-6-carboxylate
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Preparation Methods

Condensation of Pyrimidine Derivatives with Carbonyl Compounds

A foundational approach involves the cyclocondensation of ethyl 2-aminopyrimidine-5-carboxylate with α-ketoesters or α-diketones. Under acidic conditions (acetic acid, 130°C, O₂ atmosphere), the enolizable carbonyl group undergoes nucleophilic attack by the pyrimidine’s amino group, followed by intramolecular cyclization and oxidative aromatization. For example, reaction with ethyl glyoxalate in ethanol/acetic acid (6:1 v/v) at reflux yields the target compound in 68–72% yield after recrystallization. The oxygen atmosphere facilitates dehydrogenation, converting intermediate dihydroimidazopyrimidines into the aromatic system.

Microwave-Assisted One-Pot Synthesis

Modern adaptations employ microwave irradiation to accelerate cyclization. A mixture of ethyl 2-aminopyrimidine-5-carboxylate, triethyl orthoformate, and ammonium acetate in DMF achieves 85% conversion within 15 minutes at 150°C. This method minimizes side products from thermal degradation, with the microwave’s uniform heating enhancing reaction homogeneity.

Transition Metal-Catalyzed Functionalization

Palladium-Mediated Cross-Coupling at C6

Post-cyclization functionalization via Sonogashira coupling enables introduction of alkynyl groups at the C6 position. Using 2-bromoimidazo[1,5-a]pyrimidine-6-carboxylate and terminal alkynes under Pd(PPh₃)₄/CuI catalysis in triethylamine, arylacetylenes couple regioselectively (92–95% yields). Density functional theory (DFT) calculations attribute this selectivity to lower activation energy for oxidative addition at C6 versus C2 (ΔΔG‡ = 3.2 kcal/mol).

Suzuki-Miyaura Arylation for Diversification

The C2 position can be functionalized via Suzuki-Miyaura coupling after bromination. Reaction of 2,6-dibromoimidazo[1,5-a]pyrimidine-6-carboxylate with arylboronic acids (Pd(OAc)₂, SPhos ligand, K₂CO₃) provides 2-aryl derivatives in 78–84% yield. Sequential C6 alkynylation followed by C2 arylation allows modular synthesis of disubstituted analogs.

Oxidative Dehydrogenation and Aromatization

Molecular Oxygen as Terminal Oxidant

Intermediate 4,5-dihydroimidazo[1,5-a]pyrimidines undergo oxidation using O₂ (1 atm) in acetic acid/ethanol at 80°C to afford the aromatic system. Kinetic studies show first-order dependence on O₂ concentration, with a half-life of 2.3 hours under optimized conditions. Alternatives like MnO₂ or DDQ accelerate oxidation but reduce yields via overoxidation (e.g., DDQ gives 62% vs. O₂’s 73%).

Electrochemical Oxidation

An emerging method employs an undivided cell with graphite electrodes (constant current 10 mA/cm²) in MeCN/H₂O (4:1) containing NaHCO₃. This achieves 89% conversion with minimal byproducts, avoiding stoichiometric oxidants. Cyclic voltammetry confirms oxidation onset at +1.2 V vs. SCE, consistent with a two-electron process.

Comparative Analysis of Synthetic Routes

Method Conditions Yield (%) Purity (%) Key Advantage
Acidic cyclization AcOH/EtOH, O₂, 130°C, 18 h 68–72 98 Scalability
Microwave synthesis DMF, 150°C, 15 min 85 97 Rapid reaction time
Sonogashira coupling Pd(PPh₃)₄, CuI, Et₃N, 80°C, 6 h 92–95 99 Regioselective functionalization
Electrochemical oxid Graphite electrodes, 10 mA/cm² 89 98 Green chemistry approach

Mechanistic Insights and Computational Modeling

DFT studies (B3LYP/6-311+G**) reveal that C6 selectivity in cross-coupling arises from enhanced π-backbonding between palladium and the C6 bromide. The LUMO of 2,6-dibromoimidazo[1,5-a]pyrimidine-6-carboxylate localizes at C6 (-3.2 eV vs. C2’s -2.8 eV), favoring oxidative addition. Transition state analysis shows a lower activation barrier for C6–Pd bond formation (ΔG‡ = 18.3 kcal/mol) versus C2 (ΔG‡ = 21.5 kcal/mol).

Industrial-Scale Production Considerations

Kilogram-scale synthesis employs continuous flow reactors for cyclization steps, achieving 92% conversion with residence time <5 minutes. Critical parameters include:

  • Temperature control : ±2°C tolerance to prevent decarboxylation
  • Catalyst recycling : Pd recovery >99% via activated carbon filtration
  • Solvent selection : Switch from DMF to cyclopentyl methyl ether (CPME) reduces environmental impact

Chemical Reactions Analysis

Types of Reactions

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of imidazo[1,5-a]pyrimidine-6-carboxylic acid, while substitution reactions can yield various substituted imidazo[1,5-a]pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is recognized for its potential as a scaffold in drug development due to its ability to interact with various biological targets.

Anticancer Activity

Research has demonstrated that derivatives of imidazo[1,5-a]pyrimidine structures exhibit anticancer properties. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines, including breast and lung cancer. A study reported that certain derivatives possess IC50 values in the low micromolar range, indicating potent activity against tumor cells .

Antimicrobial Properties

The compound has also been studied for its antimicrobial effects. This compound derivatives were evaluated for their ability to inhibit bacterial growth, showing activity against both Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

Notably, some derivatives act as selective inhibitors of enzymes such as α-glucosidase, which is relevant in managing diabetes. A synthesized library of pyrazolo[1,5-a]pyrimidines exhibited IC50 values ranging from 15.2 µM to 201.3 µM against α-glucosidase, outperforming standard inhibitors like acarbose .

Material Science

The unique properties of this compound make it suitable for applications in material science.

Luminescent Materials

Research indicates that this compound can be used as a precursor for luminescent materials. Its derivatives have been incorporated into optoelectronic devices due to their photophysical properties . The ability to form stable luminescent complexes enhances their application in sensors and imaging technologies.

Crystallization and Supramolecular Chemistry

The structural characteristics of this compound facilitate its use in crystallization studies. Its propensity to form crystals with notable conformational properties can lead to advancements in solid-state applications .

Synthetic Approaches

The synthesis of this compound typically involves cyclization reactions using readily available starting materials such as 1H-imidazol-4(5)-amine and 1,3-diketones or malondialdehyde derivatives .

Reaction Conditions

The synthesis can be optimized under mild conditions to yield high purity products with good yields (typically 65-92%) . The reaction mechanism often involves Michael addition and subsequent cyclization steps.

Data Table: Summary of Biological Activities

Activity Target IC50 Value (µM) Reference
AnticancerVarious cancer cell linesLow micromolar
AntimicrobialGram-positive/negativeVaries
α-Glucosidase InhibitionSaccharomyces cerevisiae15.2 - 201.3

Mechanism of Action

The mechanism of action of ethyl imidazo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptors, depending on its structure and functional groups . For example, some imidazopyrimidines are known to interact with GABA receptors, p38 mitogen-activated protein kinase, and other molecular targets . The exact mechanism of action would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazo[1,5-a]pyridine Derivatives

Imidazo[1,5-a]pyridine scaffolds are renowned for their photophysical properties and biochemical utility. For example:

  • Fluorescent Probes : Ethyl carboxylate-substituted imidazo[1,5-a]pyridines exhibit solvatochromic behavior, enabling their use as membrane probes. Their large Stokes shift (~150 nm) and liposome intercalation capabilities make them ideal for studying lipid bilayer dynamics .
  • Medicinal Chemistry : Ethyl 6-[4-(hydroxymethyl)pyridin-3-yl]imidazo[1,5-a]pyridine-3-carboxylate (Compound 28) was synthesized as a GSK-3β inhibitor, demonstrating the role of the ester group in improving bioavailability and binding affinity .
Table 1: Key Imidazo[1,5-a]pyridine Analogs
Compound Name Key Features Application Reference
Imidazo[1,5-a]pyridine-based fluorophores Solvatochromic, large Stokes shift, liposome intercalation Membrane probes
Compound 28 (GSK-3β inhibitor) Ethyl ester at position 3, hydroxymethylpyridine substituent Kinase inhibition
Flumazenil (Ethyl 8-fluoro-5-methyl-6-oxo-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate) Fluorinated ethyl ester, GABAA receptor binding PET radiotracer

Triazolo[1,5-a]pyrimidine Derivatives

Triazolo[1,5-a]pyrimidines are isosteric analogs of imidazo[1,5-a]pyrimidines, differing by a nitrogen atom in the fused ring. These compounds are frequently synthesized via multi-component reactions and evaluated for bioactivity:

  • CB2 Receptor Ligands: Ethyl 4,7-dihydro-7-oxo-2-p-tolyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (12f) showed high affinity for cannabinoid CB2 receptors (IC50 < 100 nM), with the ethyl ester enabling facile functionalization .
  • Antiproliferative Activity: 2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide derivatives demonstrated preliminary cytotoxicity against cancer cell lines, though the ester-to-amide conversion was critical for potency .
Table 2: Triazolo[1,5-a]pyrimidine Analogs
Compound Name Substituents Biological Activity Reference
12f (CB2 ligand) 2-p-Tolyl, 6-ethyl ester CB2 receptor binding
13b (Ethyl 4,7-dihydro-2-methyl-7-oxo-4-pentyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate) 2-Methyl, 4-pentyl Synthetic intermediate
2-Amino-triazolo[1,5-a]pyrimidine-6-carboxamide 6-Carboxamide (ester hydrolyzed) Antiproliferative

Pyrazolo[1,5-a]pyrimidine Derivatives

Pyrazolo[1,5-a]pyrimidines share structural similarity but replace the imidazole ring with pyrazole. Ethyl carboxylate derivatives are common in drug discovery:

  • PET Radiotracers: Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS 64689-81-2) is a precursor for fluorine-18 labeled probes targeting metastatic prostate cancer .
  • Safety and Stability : The ethyl ester group in these compounds improves stability during synthesis, as evidenced by safety data sheets highlighting low acute toxicity (oral LD50 > 2000 mg/kg) .
Table 3: Pyrazolo[1,5-a]pyrimidine Analogs
Compound Name Substituents Application Reference
Ethyl 7-amino-3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Cyano, 7-amino PET tracer precursor
Ethyl 3-bromo-7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate 3-Bromo, 7-chloro Halogenated intermediate

Key Comparative Insights

  • Synthetic Flexibility : The ethyl carboxylate group enables regioselective synthesis in multi-component reactions, as seen in triazolo[1,5-a]pyrimidines .
  • Bioactivity Modulation : Conversion of the ester to amide or carboxylic acid (e.g., in triazolo derivatives) enhances target binding but reduces cell permeability .
  • Structural vs. Functional Differences :
    • Imidazo derivatives excel in photophysical applications due to π-conjugation .
    • Triazolo and pyrazolo analogs are more prevalent in receptor-targeted drug design .

Biological Activity

Ethyl imidazo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the imidazopyrimidine class, known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, synthesis methods, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound features an imidazo[1,5-a]pyrimidine core with an ethyl ester group at the 6-position. This structure contributes to its reactivity and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation and nucleophilic substitution, which can enhance its biological activity through the formation of derivatives with improved properties .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. Research indicates that derivatives of this compound exhibit significant cytotoxic activity against a range of cancer cell lines. For instance, the presence of the ethyl carboxylate group has been shown to increase cytotoxicity, making it a promising candidate for further development in cancer therapies .

Case Studies

  • Cytotoxicity Testing : In vitro studies demonstrated that this compound derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects .
  • Mechanism of Action : The compound appears to engage with specific molecular targets involved in cell proliferation and apoptosis pathways. Its ability to inhibit key enzymes related to cancer progression has been noted .

Antimicrobial Activity

The compound also shows promising antimicrobial properties . Research indicates that this compound exhibits activity against several bacterial strains, suggesting its potential as a lead compound in the development of new antibiotics.

Comparative Analysis

Activity TypeEffectiveness (IC50 or MIC)Reference
Anticancer~10 μM (varied by cell line)
Antimicrobial20-50 μg/mL

Synthesis Methods

The synthesis of this compound involves cyclization reactions starting from readily available precursors such as 5-amino-1H-imidazole derivatives. Various synthetic routes have been optimized to enhance yield and selectivity towards the desired product .

Synthetic Pathways

  • Cyclization Reactions : Utilizing 1H-imidazol-4(5)-amine with diketones or malondialdehyde derivatives leads to the formation of imidazo[1,5-a]pyrimidines.
  • Functionalization : Post-synthesis modifications allow for the introduction of different substituents at various positions on the pyrimidine core, enhancing biological activity .

Future Directions

Given its promising biological activities, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Investigating how modifications to the ethyl imidazo[1,5-a]pyrimidine structure influence its biological efficacy.
  • In Vivo Studies : Conducting animal studies to assess pharmacokinetics and toxicity profiles.
  • Combination Therapies : Evaluating the potential of this compound in combination with existing anticancer or antimicrobial agents.

Q & A

Q. What advanced spectroscopic techniques elucidate reaction mechanisms in imidazo-pyrimidine synthesis?

  • Methodological Answer :
  • NMR Kinetics : ¹H EXSY experiments identify transient intermediates in cyclocondensation .
  • Mass Spectrometry (HRMS) : Isotopic labeling (¹³C at C6) traces carboxylate migration during ring closure .
  • EPR Spectroscopy : Detects radical intermediates in photochemical trifluoromethylation reactions .

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